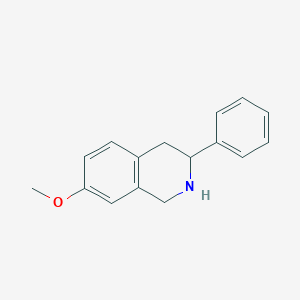
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Scientific Research Applications
1. Potential PDE4 Inhibitors
Research has identified 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives as promising candidates for inhibiting Phosphodiesterase 4 (PDE4). These compounds have shown effectiveness in inhibiting PDE4B and suppressing tumor necrosis factor-alpha (TNFα) release, which is significant in inflammatory processes. The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl ring to enhance inhibitory activity against PDE4B, indicating potential therapeutic applications in conditions involving PDE4 (Liao et al., 2018).
2. Anti-Tubulin and Antiproliferative Activity
Another study explored substituted tetrahydroisoquinoline derivatives for their antiproliferative activities against cancer cell lines. These compounds demonstrated significant potential in inhibiting microtubule polymerization, a crucial mechanism in cancer cell division. Notably, specific derivatives were found to be considerably more potent against prostate cancer cells and showed activity against drug-resistant breast cancer cell lines. This research suggests a promising avenue for developing new anticancer therapies (Dohle et al., 2014).
3. Crystal Engineering and Molecular Interactions
In the field of crystal engineering, derivatives of this compound have been used to study molecular interactions involving organic fluorine. The research focuses on analyzing the packing features in crystal structures of these compounds, which helps in understanding the role of fluorine in molecular interactions. This insight is valuable for designing molecules with specific properties and interactions (Choudhury & Row, 2006).
4. Synthesis of Enantiopure Compounds
The compound has been used in the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are important for modulating nuclear receptors like liver X receptor. This synthesis involves dynamic kinetic hydrolysis, demonstrating the versatility of this compound in producing optically active compounds for pharmacological applications (Forró et al., 2016).
5. Development of Specific Bradycardic Agents
Research on 1,2,3,4-tetrahydroisoquinoline derivatives has also led to the development of specific bradycardic agents that show inhibitory activity against the I(f) channel, crucial in heart rate regulation. These compounds have shown promising results in reducing heart rate with minimal impact on blood pressure, highlighting their potential in treating cardiac conditions (Kubota et al., 2003).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of MAO, thereby increasing the levels of neurotransmitters in the brain. Additionally, this compound has been found to interact with P-glycoprotein, a transporter protein involved in drug resistance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, while higher doses can lead to toxicity and adverse effects . For instance, high doses of this compound have been associated with oxidative stress and neuronal damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to interact with P-glycoprotein, which plays a role in its distribution and accumulation within cells . This interaction can influence the compound’s localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can exert its effects on cellular metabolism and energy production .
Properties
IUPAC Name |
7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQIEEGNMZZUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)
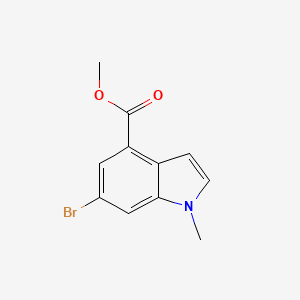
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)
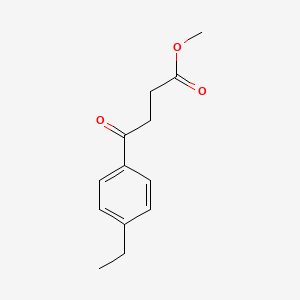
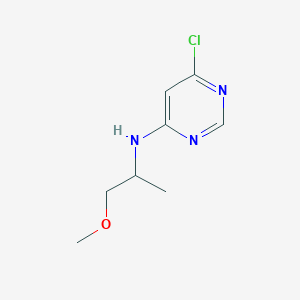
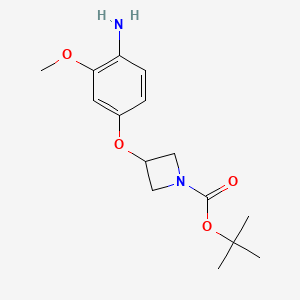
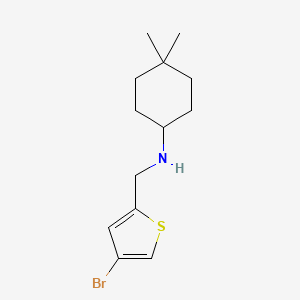
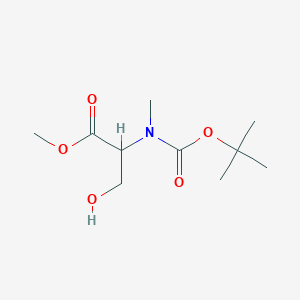
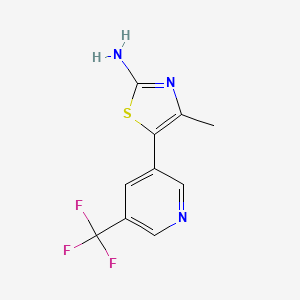
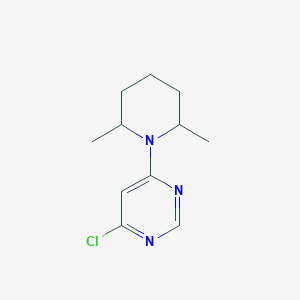
![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
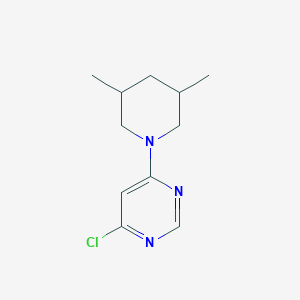
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)
